molecular formula C9H11F2N B1426686 2-(3,4-Difluorophenyl)propan-2-amine CAS No. 306761-17-1

2-(3,4-Difluorophenyl)propan-2-amine

Cat. No.: B1426686
CAS No.: 306761-17-1
M. Wt: 171.19 g/mol
InChI Key: BKEJWQVDJHFFAD-UHFFFAOYSA-N
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Description

“2-(3,4-Difluorophenyl)propan-2-amine” is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 171.19 .

Scientific Research Applications

1. Environmental Applications

Amine-functionalized compounds, including those similar to 2-(3,4-Difluorophenyl)propan-2-amine, show promise in environmental applications such as water treatment. For instance, amine-containing sorbents are being explored for the removal of persistent and harmful substances like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents offer potential solutions to PFAS control in municipal water and wastewater treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective removal of contaminants (Ateia et al., 2019).

2. Biomedical Applications

In the biomedical field, derivatives of amine-functionalized compounds, akin to this compound, are being developed for use as bio-adhesives, inspired by the strong wet-resistant adhesion observed in mussels. Notably, chitosan-catechol, a polymer mimic with a catecholamine structure, is a promising adhesive polymer for medical applications due to its biocompatibility, hemostatic ability, and strong tissue adhesion, paving the way for its widespread use in various medical settings (Ryu, Hong & Lee, 2015).

3. Carbon Capture and Catalysis

The review of amine-functionalized metal–organic frameworks (MOFs) highlights their applications in carbon capture and catalysis. The strong interaction between CO2 and basic amino functionalities makes these MOFs particularly attractive for CO2 capture. Furthermore, the advancement in synthesis methods has led to the development of amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures, offering potential applications in CO2 separation and catalysis (Lin, Kong & Chen, 2016).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEJWQVDJHFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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